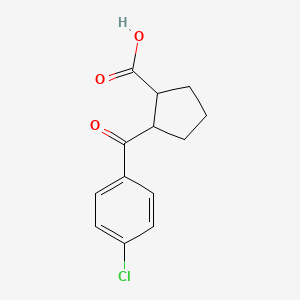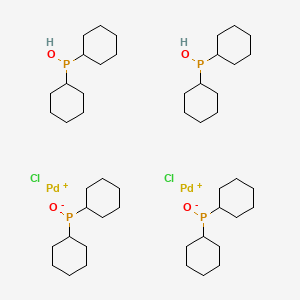
Dihydrogen DI-MU-chlorotetrakis(dicyclohexylphosphinito-KP) dipalladate(2-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihydrogen DI-MU-chlorotetrakis(dicyclohexylphosphinito-KP) dipalladate(2-) is a complex organometallic compound that has garnered significant interest in the field of chemistry due to its unique properties and applications. This compound is characterized by the presence of palladium atoms coordinated with dicyclohexylphosphinito ligands and chlorine atoms. It is known for its stability and effectiveness as a catalyst in various organic reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dihydrogen DI-MU-chlorotetrakis(dicyclohexylphosphinito-KP) dipalladate(2-) typically involves the reaction of palladium salts with dicyclohexylphosphine and chlorine gas. The process can be summarized as follows:
Starting Materials: Palladium chloride (PdCl2), dicyclohexylphosphine (PCy2H), and hydrogen gas (H2).
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane (CH2Cl2) under an inert atmosphere to prevent oxidation.
Procedure: Palladium chloride is dissolved in the solvent, followed by the addition of dicyclohexylphosphine. Chlorine gas is then bubbled through the solution, and the mixture is stirred at room temperature. Hydrogen gas is introduced to complete the formation of the complex.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. Safety measures are strictly adhered to due to the use of chlorine gas and the potential toxicity of palladium compounds.
Analyse Chemischer Reaktionen
Types of Reactions
Dihydrogen DI-MU-chlorotetrakis(dicyclohexylphosphinito-KP) dipalladate(2-) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state palladium complexes.
Reduction: It can be reduced to lower oxidation state palladium species.
Substitution: Ligands in the complex can be substituted with other phosphine ligands or halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen (O2) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) are used.
Substitution: Reactions are typically carried out in organic solvents like dichloromethane or toluene, with the addition of the desired ligand.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield palladium(IV) complexes, while reduction can produce palladium(0) species. Substitution reactions result in the formation of new palladium-phosphine or palladium-halide complexes.
Wissenschaftliche Forschungsanwendungen
Dihydrogen DI-MU-chlorotetrakis(dicyclohexylphosphinito-KP) dipalladate(2-) has a wide range of applications in scientific research:
Chemistry: It is extensively used as a catalyst in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions.
Biology: The compound is studied for its potential use in bioconjugation and the development of bioactive molecules.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with biological molecules.
Industry: It is employed in the production of fine chemicals and pharmaceuticals, where its catalytic properties enhance reaction efficiency and selectivity.
Wirkmechanismus
The mechanism by which Dihydrogen DI-MU-chlorotetrakis(dicyclohexylphosphinito-KP) dipalladate(2-) exerts its effects involves the coordination of palladium atoms with substrates, facilitating various chemical transformations. The molecular targets include organic molecules with reactive functional groups, and the pathways involved often include oxidative addition, transmetalation, and reductive elimination steps.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dihydrogen DI-MU-chlorotetrakis(di-tert-butylphosphinito-KP) dipalladate(2-)
- Dihydrogen DI-MU-chlorotetrakis(diphenylphosphinito-KP) dipalladate(2-)
Uniqueness
Dihydrogen DI-MU-chlorotetrakis(dicyclohexylphosphinito-KP) dipalladate(2-) is unique due to its specific ligand environment, which imparts distinct steric and electronic properties. This uniqueness enhances its catalytic activity and selectivity in various organic reactions compared to similar compounds with different phosphine ligands.
Eigenschaften
Molekularformel |
C48H90Cl2O4P4Pd2 |
|---|---|
Molekulargewicht |
1138.9 g/mol |
IUPAC-Name |
chloropalladium(1+);dicyclohexylphosphinite;dicyclohexylphosphinous acid |
InChI |
InChI=1S/2C12H23OP.2C12H22OP.2ClH.2Pd/c4*13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12;;;;/h2*11-13H,1-10H2;2*11-12H,1-10H2;2*1H;;/q;;2*-1;;;2*+2/p-2 |
InChI-Schlüssel |
UMAWPCFKIHGIEL-UHFFFAOYSA-L |
Kanonische SMILES |
C1CCC(CC1)P(C2CCCCC2)O.C1CCC(CC1)P(C2CCCCC2)O.C1CCC(CC1)P(C2CCCCC2)[O-].C1CCC(CC1)P(C2CCCCC2)[O-].Cl[Pd+].Cl[Pd+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


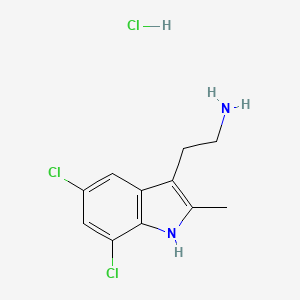
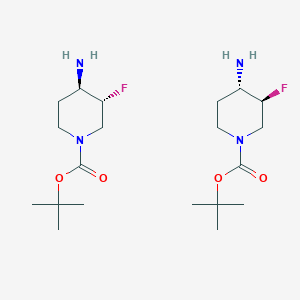
![N-(tert.-Butoxycarbonyl)3-[4-(1-pyrrolyl)phenyl]-L-alanine](/img/structure/B12316978.png)

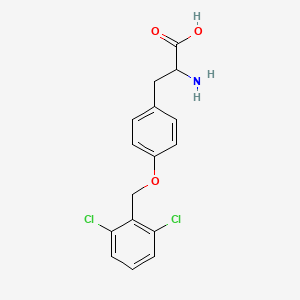
![2-[4-Hydroxy-6-(hydroxymethyl)-2-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12317003.png)
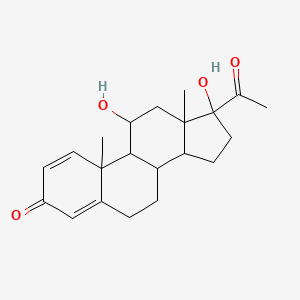
![3-[5-[5-(3,5-Dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-17-(1-hydroxyethyl)-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthrene-11,12,14-triol](/img/structure/B12317013.png)
![5-bromo-1-(3-chlorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12317026.png)

![3-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B12317032.png)
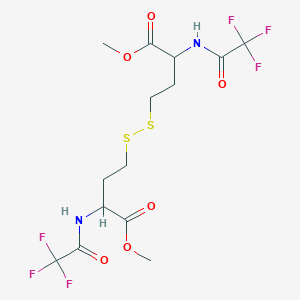
![2-Chloro-7-oxabicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B12317048.png)
